![molecular formula C13H13NO2 B3177101 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 127717-75-3](/img/structure/B3177101.png)
1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with a molecular formula of C11H11NO2. It is a highly reactive aldehyde and is commonly used in the synthesis of other compounds. It is also known as 4-methoxy-5-methylpyrrole-2-carbaldehyde, 4-methoxy-5-methylpyrrole-2-carboxaldehyde, and 4-methoxy-5-methylpyrrole-2-aldehyde.
Scientific Research Applications
Synthesis of Heterocycles
This compound can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . For example, it can be used in the synthesis of 1,2,3-triazoles , which are known to display significant biological activities .
Drug Discovery
The compound can be utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This makes it a valuable compound in the field of drug discovery .
Synthesis of Hydrazone Derivatives
Hydrazones have a wide range of biological and pharmacological properties with potential for various applications . They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties . The compound can be used in the synthesis of hydrazone derivatives .
Synthesis of Pyrazole Derivatives
Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents . In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection . The compound can be used in the synthesis of pyrazole derivatives .
Biochemistry Research
The compound is used in a variety of scientific research applications, including biochemistry. It can be used in studies to understand the interaction of the compound with biological systems.
Mass Spectrometry Studies
The compound can be used in mass spectrometry studies . It can be used to understand the behavior of the compound under different ionization conditions .
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAALIUNWQOKDIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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